N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycine
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Overview
Description
- Quinazolinones are heterocyclic compounds with a quinazoline ring system, and they exhibit diverse biological activities.
- Our focus here is on the synthesis, properties, and applications of this specific compound.
N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycine: , belongs to the quinazolinone family.
Preparation Methods
Synthetic Routes: The synthesis of compound 5e involves the condensation of a hydrazine derivative with a quinazolinone precursor.
Reaction Conditions: Specific reaction conditions and reagents are detailed in the original research article.
Industrial Production: While industrial-scale production methods are not explicitly mentioned, research synthesis provides insights into its preparation.
Chemical Reactions Analysis
Reactions: Compound 5e may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These depend on the specific reaction type. For example, reduction could involve hydrazine or metal hydrides.
Major Products: The primary products formed during these reactions are not explicitly stated in the available literature.
Scientific Research Applications
Chemistry: Compound 5e’s structural features make it interesting for medicinal chemistry and drug design.
Biology: It could serve as a scaffold for developing bioactive molecules.
Medicine: Its analgesic and anti-inflammatory properties suggest potential therapeutic applications.
Industry: Further exploration may reveal applications in materials science or other industrial fields.
Mechanism of Action
- The exact mechanism by which compound 5e exerts its effects remains to be fully elucidated.
- It likely interacts with specific molecular targets or pathways, possibly related to inflammation or pain modulation.
Comparison with Similar Compounds
Uniqueness: Compound 5e’s unique structure, combining quinazolinone and acetyl groups, sets it apart.
Similar Compounds: While not explicitly listed, other quinazolinone derivatives exist and can be compared.
Properties
Molecular Formula |
C12H11N3O4 |
---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C12H11N3O4/c16-10(13-5-11(17)18)6-15-7-14-9-4-2-1-3-8(9)12(15)19/h1-4,7H,5-6H2,(H,13,16)(H,17,18) |
InChI Key |
OCBWGFQPVABULW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)O |
Origin of Product |
United States |
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